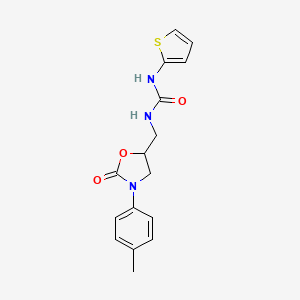

![molecular formula C6H11NO5S B3004957 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid CAS No. 75135-29-4](/img/structure/B3004957.png)

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a chemical entity that appears to be related to a class of compounds that are of interest in the field of medicinal chemistry and drug design. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves the use of specific precursors and reaction conditions to achieve the desired chemical structure. For example, the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid, with careful consideration of stereochemistry and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques. For instance, the stereochemistry of binuclear metal complexes of a related ligand was determined using infrared, (1)H NMR spectra, and magnetic moment measurements . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule, which directly influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of forming metal complexes. The binuclear complexes with various metal ions were prepared, and their stoichiometry was determined by elemental analysis . These studies highlight the ability of such compounds to coordinate with metal ions, which could be an important aspect of the chemical behavior of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid in biological systems or catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid have been investigated using computational methods. Density Functional Theory (DFT) calculations were used to investigate the equilibrium geometry, charge density distribution, and dipole moment of a related ligand and its metal complexes . Additionally, vibrational spectral analysis and quantum chemical computation were carried out to determine the harmonic vibrational wavenumber and molecular electrostatic potential of a related compound . These studies provide a foundation for predicting the properties of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid, which could be useful in understanding its potential applications in various fields.

Scientific Research Applications

Formation of Isomers

Research by Bezmenova et al. (1980) on the formation of cis and trans isomers has revealed that a mixture including (3-hydroxy-1,1-dioxothiolan-4-ylamino)acetic acids can be obtained through specific chemical reactions. The study detailed the reaction of 2,3-dihydrothiophene-3-ol 1,1-dioxide with various amines, resulting in these compounds, whose structures were confirmed by chemical and spectral methods (Bezmenova, Dul’nev, & Rybakova, 1980).

Synthesis in Bioconjugate Chemistry

A 1996 study by Frisch et al. detailed the synthesis of complex chemical compounds, including derivatives of the compound . These compounds were designed for incorporation into liposomal constructs used for immunization, showcasing its application in sophisticated biochemical syntheses (Frisch, Boeckler, & Schuber, 1996).

Applications in Amino Acid Derivatives Synthesis

Burger et al. (1992) demonstrated the use of related compounds as intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. This highlights the role of such compounds in facilitating the creation of crucial biochemical building blocks (Burger, Rudolph, Neuhauser, & Gold, 1992).

Role in Glutamate Receptors Research

Conti et al. (2007) explored the synthesis of amino acid derivatives, including those similar to the compound , and investigated their activity at ionotropic and metabotropic glutamate receptors. This points to its relevance in neurochemistry and pharmacology research (Conti, Amici, Roda, Pinto, Tamborini, Madsen, Nielsen, Bräuner‐Osborne, & Micheli, 2007).

Rice Bran Synergy in Ethylene Production

Suzuki et al. (1977) isolated a substance from rice bran that synergizes with auxin in ethylene production in plant tissues. This study indicates the potential of related compounds in plant biochemistry (Suzuki, Kinashi, Takeuchi, & Kawarada, 1977).

Cyclization in Synthetic Chemistry

Petz et al. (2019) discussed the synthesis of new cyclic γ-aminobutyric acid analogues, illustrating the versatility of related compounds in creating complex cyclic structures, relevant in advanced synthetic chemistry (Petz, Allmendinger, Mayer, & Wanner, 2019).

Future Directions

While specific future directions for “2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid” are not mentioned, compounds with similar structures have been studied for their potential biological activities . This suggests that “2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid” could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name |

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZCHIOQLIKAY-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1(=O)=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

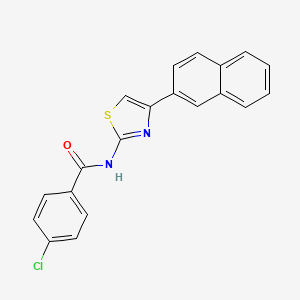

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)

![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

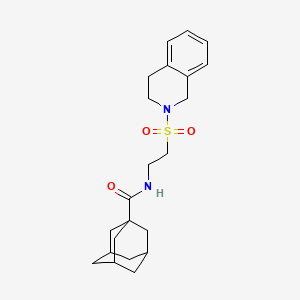

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3004885.png)

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)

![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)

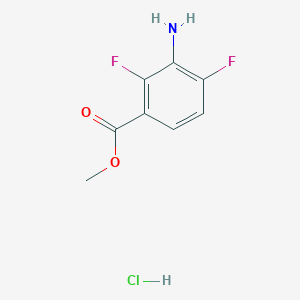

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)